molecular formula C11H13Cl2FN2O B1421025 1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride CAS No. 1240529-28-5

1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride

Cat. No.: B1421025
CAS No.: 1240529-28-5
M. Wt: 279.13 g/mol
InChI Key: XGUVZAAIVISQDJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H13Cl2FN2O. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a chloro and a fluoro substituent on the benzoyl ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzoyl chloride and piperazine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Procedure: The 4-chloro-2-fluorobenzoyl chloride is added dropwise to a solution of piperazine in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours.

    Isolation: After completion of the reaction, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to obtain the pure 1-(4-Chloro-2-fluorobenzoyl)piperazine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the purified product to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzoyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, to form different oxidation states and derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine.

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Scientific Research Applications

1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride has several scientific research applications:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a pharmacological agent.

    Chemical Synthesis: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research and development.

Comparison with Similar Compounds

1-(4-Chloro-2-fluorobenzoyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

    1-(4-Chlorobenzoyl)piperazine: Lacks the fluoro substituent, resulting in different chemical properties and biological activities.

    1-(4-Fluorobenzoyl)piperazine: Lacks the chloro substituent, which also affects its reactivity and applications.

    1-Benzoylpiperazine: Lacks both chloro and fluoro substituents, making it less reactive in certain substitution reactions.

The presence of both chloro and fluoro substituents in this compound imparts unique chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUVZAAIVISQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-28-5
Record name Methanone, (4-chloro-2-fluorophenyl)-1-piperazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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